molecular formula C22H20N4O B3004655 (1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2319894-43-2

(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B3004655
CAS RN: 2319894-43-2
M. Wt: 356.429
InChI Key: QVYNONCXCMILJU-UHFFFAOYSA-N
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Description

The compound "(1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone" is not directly described in the provided papers. However, the papers do discuss related compounds that share structural motifs with the compound . For instance, paper describes a series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, which includes a pyrazole ring similar to the one in the target compound. Paper discusses a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative, which shares the dihydroquinolinone structure with the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from commercially available reagents. For example, the compounds in paper were synthesized through a series of reactions that are not detailed in the abstract, but likely involve the formation of the pyrazole ring and subsequent attachment to an aryl group. In paper , the synthesis of the quinolinone derivative was achieved through a Povarov cycloaddition reaction followed by N-furoylation. These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate indole and pyrazole components.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by techniques such as IR, 1H, 13C-NMR, and X-ray diffraction, as was done for the compound in paper . These techniques provide detailed information about the functional groups, the molecular framework, and the three-dimensional arrangement of atoms in the molecule.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the papers. However, the properties of structurally related compounds suggest that it may exhibit central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity as seen in paper . The behavioral profile of similar compounds also suggests potential antipsychotic activity. The compound's solubility, stability, and reactivity would be influenced by its functional groups and overall molecular structure.

Scientific Research Applications

Anti-Cancer Activity

A significant application of compounds structurally related to (1H-indol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is in anti-cancer research. A study synthesized indole-containing pyrazole analogs, demonstrating remarkable cytotoxic activities against various cancer types including leukemia, colon, breast, melanoma, lung, renal, prostate, CNS, and ovarian cancers. These compounds showed a higher range of cancer cell growth inhibition compared to imatinib, a standard reference, particularly against leukemia cells (Khalilullah et al., 2022).

Potential Antitumor Activity

Another research direction involves the development of new indole derivatives containing pyrazoles with potential antitumor activity. These derivatives were synthesized and tested for tumor cell-growth inhibition, highlighting their potential as antitumor agents (Farghaly, 2010).

Molecular Structure Analysis

Studies have also focused on synthesizing and characterizing the molecular structures of related compounds. For instance, a pyrazolyl-triazolyl methanone compound was synthesized, and its structure identified through X-ray diffraction, providing insights into the chemical structure and properties of similar compounds (Cao et al., 2010).

Inhibitors of Fructose-1,6-bisphosphatase

Compounds in this chemical class have been screened for their inhibitory effects on fructose-1,6-bisphosphatase (FBPase), a key enzyme in the regulation of glucose metabolism. This screening identified potent inhibitor lead compounds, providing a foundation for developing new treatments for disorders related to glucose metabolism (Rudnitskaya et al., 2009).

Central Nervous System Depressants

Some derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant activity, potential anticonvulsant properties, and low acute toxicity. These compounds also showed potential antipsychotic effects, expanding the therapeutic applications of this chemical class (Butler et al., 1984).

Antimicrobial Activity

Synthesizing and testing these compounds for antimicrobial activity has been a significant area of research. New derivatives were developed and showed good activity against various pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. This suggests their potential use in treating microbial infections (Kumar et al., 2012).

properties

IUPAC Name

1H-indol-5-yl-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-25-12-18(11-24-25)20-14-26(13-17-4-2-3-5-19(17)20)22(27)16-6-7-21-15(10-16)8-9-23-21/h2-12,20,23H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYNONCXCMILJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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